![molecular formula C13H17ClF2NO5P B2436829 Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate CAS No. 138777-22-7](/img/structure/B2436829.png)
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate
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Overview
Description
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate, also known as Sarin, is a highly toxic nerve agent that was first synthesized in Germany in 1938. Sarin is a colorless and odorless liquid that can be easily absorbed through the skin, eyes, and respiratory system, making it a potent chemical weapon.
Mechanism of Action
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and leading to symptoms such as convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate exposure can cause a range of biochemical and physiological effects, including miosis (constriction of the pupils), respiratory distress, muscle twitching, convulsions, and respiratory failure. In severe cases, exposure to Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate can lead to death within minutes.
Advantages and Limitations for Lab Experiments
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate has been used in laboratory experiments to study the mechanism of action of nerve agents and to develop antidotes and protective measures against chemical warfare agents. However, due to its highly toxic nature, the use of Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate in laboratory experiments is limited and requires strict safety precautions.
Future Directions
Future research on Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate and other nerve agents will focus on developing more effective antidotes and protective measures against chemical warfare agents. This may involve the development of new drugs that can counteract the effects of nerve agents, as well as the development of new protective gear and decontamination methods for military personnel and civilians. Additionally, research will continue to explore the long-term health effects of exposure to nerve agents and to develop treatments for individuals who have been exposed to these toxic compounds.
In conclusion, Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate is a highly toxic nerve agent that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system and a range of biochemical and physiological effects. While Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate has been used in laboratory experiments to study nerve agents and develop antidotes and protective measures, its highly toxic nature limits its use and requires strict safety precautions. Future research will focus on developing more effective antidotes and protective measures against chemical warfare agents, as well as exploring the long-term health effects of exposure to nerve agents.
Synthesis Methods
The synthesis of Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate involves the reaction of diethyl phosphorochloridate with fluorine and 4-chloroaniline in the presence of a catalyst. The resulting product is then treated with nitric acid to form Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate.
Scientific Research Applications
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate has been extensively studied in scientific research due to its potent toxic effects. It has been used as a model compound to study the mechanism of action of nerve agents and to develop antidotes and protective measures against chemical warfare agents.
properties
IUPAC Name |
1-chloro-4-[(2S)-1-diethoxyphosphoryl-1,1-difluoro-3-nitropropan-2-yl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF2NO5P/c1-3-21-23(20,22-4-2)13(15,16)12(9-17(18)19)10-5-7-11(14)8-6-10/h5-8,12H,3-4,9H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXGJJRLYQJCQF-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C[N+](=O)[O-])C1=CC=C(C=C1)Cl)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@H](C[N+](=O)[O-])C1=CC=C(C=C1)Cl)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF2NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-(4-chlorophenyl)-1,1-difluoro-3-nitropropyl)phosphonate |
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